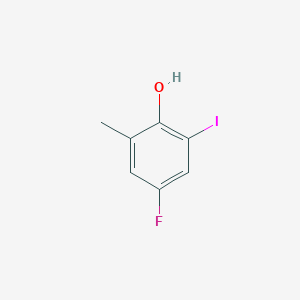
4-Fluoro-2-iodo-6-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-iodo-6-methylphenol is an organic compound with the molecular formula C7H6FIO. It is a phenol derivative, characterized by the presence of fluorine, iodine, and a methyl group attached to the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
4-Fluoro-2-iodo-6-methylphenol can be synthesized through direct iodination of 2-methylphenol in aqueous alcohol solvents using a reagent prepared in situ from sodium hypochlorite and sodium iodide . The reaction typically involves the following steps:
- Dissolving 2-methylphenol in an aqueous alcohol solvent.
- Adding sodium hypochlorite and sodium iodide to the solution to generate the iodinating reagent in situ.
- Allowing the reaction to proceed at a controlled temperature to achieve the desired iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Fluoro-2-iodo-6-methylphenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups such as fluorine and iodine makes the compound susceptible to nucleophilic aromatic substitution reactions.
Suzuki–Miyaura Coupling: This compound can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strongly basic nucleophiles and electron-withdrawing groups on the aromatic ring are typically required.
Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly used under mild and functional group-tolerant conditions.
Major Products Formed
Nucleophilic Aromatic Substitution: The major products depend on the nucleophile used, resulting in the substitution of the iodine or fluorine atom.
Suzuki–Miyaura Coupling: The major products are biaryl compounds formed through the coupling of the aryl halide with the organoboron reagent.
科学的研究の応用
4-Fluoro-2-iodo-6-methylphenol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: The compound is utilized in the development of agrochemical products.
作用機序
The mechanism of action of 4-Fluoro-2-iodo-6-methylphenol involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The presence of electron-withdrawing groups such as fluorine and iodine enhances its reactivity in nucleophilic aromatic substitution reactions . In Suzuki–Miyaura coupling, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation with organoboron reagents to form new carbon-carbon bonds .
類似化合物との比較
Similar Compounds
4-Fluoro-2-methylphenol: Similar in structure but lacks the iodine atom.
4-Iodo-2-methylphenol: Similar in structure but lacks the fluorine atom.
Uniqueness
4-Fluoro-2-iodo-6-methylphenol is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
特性
分子式 |
C7H6FIO |
|---|---|
分子量 |
252.02 g/mol |
IUPAC名 |
4-fluoro-2-iodo-6-methylphenol |
InChI |
InChI=1S/C7H6FIO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 |
InChIキー |
AIJQYPOGTRNCHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)I)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


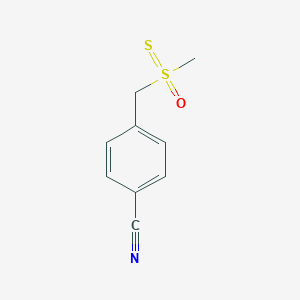
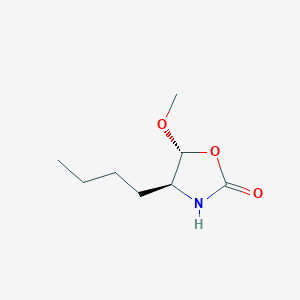
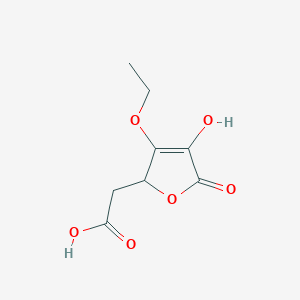
![2-Bromo-7-ethylbenzo[d]oxazole](/img/structure/B12867920.png)
![[3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12867924.png)
![3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B12867936.png)
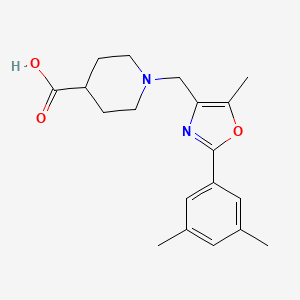
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12867948.png)
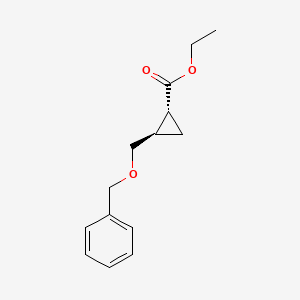
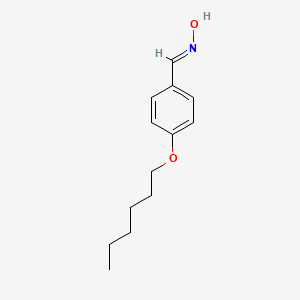
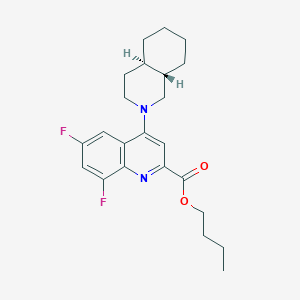
![2-(Chloromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B12867981.png)
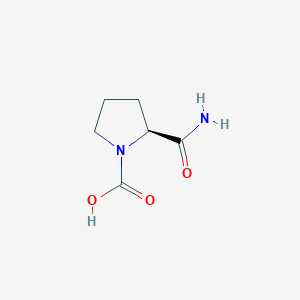
![(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B12867989.png)
